2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide
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Overview
Description
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide is a chemical compound with a complex structure that includes a dioxolane ring substituted with tert-butyl and methyl groups, as well as two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of 2-tert-Butyl-2-methyl-1,3-dioxolane with suitable amide-forming reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the dicarboxamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide compounds.
Scientific Research Applications
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide include other dioxolane derivatives and carboxamide-containing molecules. Examples include:
- 2-tert-Butyl-2-methyl-1,3-dioxolane
- 2-methyl-2-tert-butyl-1,3-dioxolane
- 1,3-Dioxolane, 2-(1,1-dimethylethyl)-2-methyl
Uniqueness
What sets this compound apart is its combination of the dioxolane ring with tert-butyl and methyl groups, along with the presence of two carboxamide groups
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)10(4)15-5(7(11)13)6(16-10)8(12)14/h5-6H,1-4H3,(H2,11,13)(H2,12,14) |
InChI Key |
KHOFFDCEPIFNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C |
Origin of Product |
United States |
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